molecular formula C16H21BF2O3 B13728167 2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13728167
M. Wt: 310.1 g/mol
InChI Key: VNUYFKCYVFSIKC-UHFFFAOYSA-N
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Description

2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its reactivity and stability. It is characterized by the presence of a cyclopropylmethoxy group, difluoro-phenyl group, and a dioxaborolane ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the intermediate 4-difluoromethoxy-3-hydroxybenzaldehyde, which is then reacted with bromomethyl cyclopropane via O-alkylation. This is followed by oxidation and N-acylation reactions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. For instance, using sodium hydroxide as an alkali in the N-acylation step can significantly improve the yield and simplify the purification process .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound.

    Reduction: This reaction can be employed to reduce specific functional groups.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropylmethoxy group, difluoro-phenyl group, and a dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C16H21BF2O3

Molecular Weight

310.1 g/mol

IUPAC Name

2-[6-(cyclopropylmethoxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H21BF2O3/c1-15(2)16(3,4)22-17(21-15)13-12(20-9-10-5-6-10)8-7-11(18)14(13)19/h7-8,10H,5-6,9H2,1-4H3

InChI Key

VNUYFKCYVFSIKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3CC3

Origin of Product

United States

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